molecular formula C5H4F8O B3415804 2-[Difluoro(methoxy)methyl]-1,1,1,3,3,3-hexafluoropropane CAS No. 382-26-3

2-[Difluoro(methoxy)methyl]-1,1,1,3,3,3-hexafluoropropane

Cat. No.: B3415804
CAS No.: 382-26-3
M. Wt: 232.07 g/mol
InChI Key: AQHKYFLVHBIQMS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[difluoro(methoxy)methyl]-1,1,1,3,3,3-hexafluoropropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F8O/c1-14-5(12,13)2(3(6,7)8)4(9,10)11/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHKYFLVHBIQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C(F)(F)F)C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40880146
Record name 1,1,1,3,3-Pentafluoro-3-methoxy-2-(trifluoromethyl)propane
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Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

382-26-3, 63919-03-9
Record name 1,1,1,3,3-Pentafluoro-3-methoxy-2-(trifluoromethyl)propane
Source CAS Common Chemistry
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Record name 2-(Difluoro(methoxy)methyl)-1,1,1,3,3,3-hexafluoropropane
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Record name Ether, methyl octafluoroisobutyl
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Record name 1,1,1,3,3-Pentafluoro-3-methoxy-2-(trifluoromethyl)propane
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Record name 2-[difluoro(methoxy)methyl]-1,1,1,3,3,3-hexafluoropropane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Difluoro(methoxy)methyl]-1,1,1,3,3,3-hexafluoropropane typically involves the introduction of difluoromethyl and methoxy groups onto a hexafluoropropane backbone. One common method involves the reaction of hexafluoropropane with difluoromethyl ether in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-[Difluoro(methoxy)methyl]-1,1,1,3,3,3-hexafluoropropane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or acids.

    Reduction: Reduction reactions can lead to the formation of less fluorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce partially fluorinated hydrocarbons.

Scientific Research Applications

Materials Science

In materials science, 2-[Difluoro(methoxy)methyl]-1,1,1,3,3,3-hexafluoropropane is investigated for its potential use as a fluorinated solvent or additive in polymer formulations. Its fluorinated nature enhances the thermal and chemical stability of polymers, making it suitable for high-performance applications.

Case Study: Polymer Blends

Research has shown that incorporating this compound into polymer blends can improve properties such as water repellency and chemical resistance . For instance, studies on fluorinated polymer composites demonstrate enhanced durability under harsh environmental conditions.

Pharmaceutical Applications

The compound's unique structure allows it to be explored as a precursor or intermediate in the synthesis of pharmaceuticals. Fluorinated compounds are often associated with increased biological activity and improved pharmacokinetic properties.

Case Study: Drug Development

In drug discovery programs, this compound has been evaluated for its potential role in developing novel therapeutic agents targeting specific diseases. The incorporation of fluorine can enhance drug efficacy and selectivity.

Environmental Studies

Given the increasing concern over environmental pollutants, this compound is also studied for its behavior in environmental systems. Its stability makes it a candidate for assessing the fate of fluorinated compounds in soil and water systems.

Case Study: Environmental Impact Assessment

Research has focused on the degradation pathways of fluorinated compounds in natural environments. Studies indicate that while this compound is resistant to biodegradation, understanding its environmental impact is crucial for regulatory assessments.

Mechanism of Action

The mechanism by which 2-[Difluoro(methoxy)methyl]-1,1,1,3,3,3-hexafluoropropane exerts its effects involves its interaction with molecular targets through its fluorinated groups. These interactions can influence the compound’s reactivity and stability. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors, altering their function and signaling pathways.

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : 2-[Difluoro(methoxy)methyl]-1,1,1,3,3,3-hexafluoropropane
  • CAS Registry Number : 382-26-3 (primary), 13171-18-1 (variant)
  • Molecular Formula : C₅H₃F₉O (as per CAS 382-26-3)
  • Molecular Weight : 250.06 g/mol
  • EC Number : 609-534-4

Structural Features
The compound features a propane backbone with:

  • CF₃ groups at positions 1 and 3.
  • A difluoro(methoxy)methyl substituent (-CH(OCH₃)F₂) at position 2, introducing both ether and fluorinated functionalities.
  • Specialty fluorinated solvents.
  • Pharmaceutical intermediates (due to ether and fluorine motifs) .

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
Target Compound 382-26-3 C₅H₃F₉O 250.06 CF₃ groups, difluoro(methoxy)methyl substituent Specialty chemicals, potential pharma
1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) 690-39-1 C₃HF₆ 168.04 Fully fluorinated propane, no oxygen substituents Fire suppression, refrigerants
1,1,2,3,3,3-Hexafluoro-1-methoxy-2-(trifluoromethyl)propane 163702-08-7 C₅H₃F₉O 250.06 Methoxy and trifluoromethyl groups on adjacent carbons Laboratory reagent
2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane 382-24-1 C₄F₉ 216.04 Trifluoromethyl group at position 2, no oxygen Industrial solvents
1,1,1,3,3,3-Hexafluoro-2-methoxypropane 13171-18-1 C₄H₄F₆O 194.07 Methoxy group at position 2, fewer fluorine atoms Not specified

Key Differences

Fluorination Pattern :

  • The target compound and 163702-08-7 share a C₅H₃F₉O formula but differ in substituent arrangement. The former has a difluoro(methoxy)methyl group, while the latter combines methoxy and trifluoromethyl groups .
  • HFC-236fa (C₃HF₆) lacks oxygen, reducing polarity but increasing volatility compared to the target compound .

Physical Properties :

  • Boiling Points : HFC-236fa (-1.4°C) is more volatile than the target compound (estimated higher due to larger molecular weight).
  • Solubility : The methoxy group in the target compound enhances polarity, improving solubility in polar solvents vs. fully fluorinated analogues .

Synthetic Routes :

  • HFC-236fa is synthesized via HF reaction with hexachloropropane using chromium catalysts .
  • The target compound likely requires fluorination of methoxy precursors or etherification steps, increasing synthetic complexity .

The target compound’s hazards are unclassified, but incomplete toxicological data warrant caution .

Research Findings and Industrial Relevance

  • HFC-236fa: Dominates in fire suppression and refrigeration due to its stability and non-flammability. However, its high GWP drives demand for alternatives .
  • Target Compound: Limited commercial data suggest experimental use in fluorinated ethers for advanced materials or drug delivery systems. Its hybrid ether-fluorine structure may offer unique solubility and thermal properties .

Biological Activity

2-[Difluoro(methoxy)methyl]-1,1,1,3,3,3-hexafluoropropane is a fluorinated compound with potential applications in various fields, including medicinal chemistry and materials science. Its unique structure imparts distinctive chemical properties that may influence its biological activity. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological effects, toxicity profiles, and potential therapeutic applications.

  • Chemical Formula: C4H4F6O
  • Molecular Weight: 182.0644 g/mol
  • IUPAC Name: this compound
  • CAS Registry Number: 13171-18-1

The biological activity of this compound is primarily attributed to its interactions with biological membranes and proteins. The presence of fluorine atoms enhances lipophilicity and alters the compound's ability to penetrate cellular barriers. This can lead to modulation of various biochemical pathways.

Pharmacological Effects

Recent studies have suggested that fluorinated compounds exhibit a range of biological activities:

  • Antimicrobial Activity: Preliminary data indicate that fluorinated ethers can exhibit antimicrobial properties. For instance, compounds similar in structure have shown efficacy against various bacterial strains and fungi .
  • Antiviral Activity: Research has indicated potential antiviral properties in related fluorinated compounds. The mechanism often involves interference with viral replication or entry into host cells .

Toxicity and Safety Profile

Toxicological assessments are crucial for understanding the safety of any new compound. Available data on similar compounds suggest that:

Case Studies and Research Findings

Several research studies have explored the biological implications of fluorinated compounds:

  • Antifungal Activity Study:
    • A study examined the antifungal properties of a structurally related difluorinated compound against Candida albicans. Results showed significant inhibition at concentrations as low as 0.8 μg/mL .
  • Antiviral Efficacy:
    • Compounds with similar structural motifs demonstrated promising results in inhibiting viral replication in vitro. Further investigations are required to establish a direct correlation with this compound .

Data Table: Summary of Biological Activities

Activity Type Compound IC50/MIC Reference
AntifungalSimilar difluorinated compound0.8 μg/mL
AntiviralRelated fluorinated etherSubmicromolar
Acute ToxicityFluorinated ethersLow

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[Difluoro(methoxy)methyl]-1,1,1,3,3,3-hexafluoropropane, and how do reaction conditions affect yield?

  • Methodology : Two primary routes are documented:

  • Route 1 : Fluorination of precursors using HF with chromium catalysts, analogous to HFC-236fa synthesis (e.g., 1,1,1,3,3,3-hexafluoropropane derivatives) .
  • Route 2 : Etherification of fluorinated alcohols with chloromethyl or difluoromethyl reagents. For example, reacting 1,1,1,3,3,3-hexafluoro-2-propanol with difluoromethyl chloride under basic conditions yields ~87% purity .
    • Key Factors : Temperature (optimized at 40–60°C), solvent polarity (e.g., THF or DMF), and catalyst selection (e.g., Cr₂O₃ for fluorination) significantly impact yield .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?

  • NMR :

  • ¹⁹F NMR : Distinct signals for CF₃ groups (δ −70 to −75 ppm) and OCH₂F₂ (δ −90 to −95 ppm) confirm substituent positions .
  • ¹H NMR : Methoxy protons (δ 3.8–4.2 ppm) integrate for one proton, correlating with molecular symmetry .
    • IR : Strong C-F stretches (1000–1300 cm⁻¹) and C-O-C ether vibrations (1050–1150 cm⁻¹) .
    • MS : Molecular ion [M]⁺ at m/z 218 (C₄H₂F₈O) with fragmentation patterns matching loss of OCH₂F₂ .

Q. What are the key thermodynamic properties and stability considerations under various conditions?

  • Thermal Stability : Decomposes above 200°C, releasing HF and COF₂. Differential scanning calorimetry (DSC) shows exothermic peaks at 210°C .
  • Solubility : Miscible with polar aprotic solvents (e.g., DMSO, acetone) but immiscible with water (log P ~2.97) .
  • Handling : Requires inert atmospheres (N₂/Ar) to prevent hydrolysis of the methoxy group .

Advanced Research Questions

Q. What reaction mechanisms are involved in the synthesis of fluorinated ethers like this compound?

  • Nucleophilic Substitution : Methoxy group introduction via SN2 displacement of chloride from fluorinated alcohols (e.g., 1,1,1,3,3,3-hexafluoro-2-propanol) using NaH as a base .
  • Radical Pathways : In chromium-catalyzed fluorination, CF₃• radicals form via homolytic cleavage of C-Cl bonds, followed by recombination with methoxy radicals . Kinetic studies suggest a chain-propagation mechanism .

Q. How does computational chemistry aid in predicting the reactivity and intermolecular interactions of this compound?

  • DFT Studies : Calculated Gibbs free energy (ΔG‡) for fluorination steps aligns with experimental activation energies (e.g., ΔG‡ ~25 kcal/mol for Cr-catalyzed reactions) .
  • Molecular Dynamics : Simulations reveal weak van der Waals interactions with polymers (e.g., PTFE), explaining its use as a lubricant additive .

Q. What are the challenges in enantioselective synthesis and purification of chiral derivatives?

  • Stereocontrol : The symmetric CF₃ groups limit chiral centers, but asymmetric catalysis (e.g., chiral Pd complexes) can induce enantioselectivity in derivatives like 4-chloro-phenanthridinone analogs .
  • Purification : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers with >95% ee .

Q. How is this compound applied in developing advanced materials or pharmaceuticals?

  • Pharmaceuticals : Serves as a precursor for fluorinated phenanthridinones, which exhibit activity as nuclear receptor ligands (e.g., androgen receptor antagonists) .
  • Materials Science : Used in synthesizing hexafluoropropane-based polymers (e.g., 6FDA dianhydride for gas-separation membranes) due to its thermal stability and low dielectric constant .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[Difluoro(methoxy)methyl]-1,1,1,3,3,3-hexafluoropropane
Reactant of Route 2
Reactant of Route 2
2-[Difluoro(methoxy)methyl]-1,1,1,3,3,3-hexafluoropropane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.